![molecular formula C10H19NO2 B3048618 N,N-Dimethyl-1,4-dioxaspiro[4.5]decan-8-amine CAS No. 176661-76-0](/img/structure/B3048618.png)
N,N-Dimethyl-1,4-dioxaspiro[4.5]decan-8-amine
Overview
Description
“N,N-Dimethyl-1,4-dioxaspiro[4.5]decan-8-amine” is a chemical compound with the linear formula C8H15NO2 . It is an intermediate used in the synthesis of Cebranopadol (C228810), which can be obtained from 1,4-Cyclohexanedione Monoethylene Acetal (C987955) and is used in the preparation of a series of potent analgesic compounds .
Synthesis Analysis
The synthesis of “N,N-Dimethyl-1,4-dioxaspiro[4.5]decan-8-amine” involves the use of 1,4-Cyclohexanedione Monoethylene Acetal (C987955) as a building block . This compound is also used in the synthesis of tritium labelled probes for the autoradiography study of the dopamine reuptake complex .Molecular Structure Analysis
The molecular structure of “N,N-Dimethyl-1,4-dioxaspiro[4.5]decan-8-amine” is represented by the InChI code 1S/C8H15NO2/c9-7-1-3-8(5-3-7)11-6-7-12-8/h8,10H,2-7H2,1H3 .Scientific Research Applications
Synthetic Intermediate in Organic Chemical Production
N,N-Dimethyl-1,4-dioxaspiro[4.5]decan-8-amine, as a bifunctional synthetic intermediate, is extensively utilized in the synthesis of diverse organic chemicals. It has applications in producing pharmaceutical intermediates, liquid crystals, and insecticides. The synthesis method involving 1,4,9,12-tetraoxadispiro[4.2.4.2] tetradecane as a raw material has been optimized for increased yield and reduced reaction time (Zhang Feng-bao, 2006).
Biological Evaluation and Cancer Research
N,N-Dimethyl-1,4-dioxaspiro[4.5]decan-8-amine derivatives have been synthesized and evaluated for their biological activity, specifically in the context of cancer research. These derivatives have shown significant inhibition of cancer cell growth in human cancer cells grown in tissue culture, indicating potential applications in cancer treatment and drug development (L. Rice, B. S. Sheth, J. Wheeler, 1973).
Development of Spiroheterocyclic Compounds
Research has demonstrated the synthesis of spiroheterocyclic compounds using N,N-Dimethyl-1,4-dioxaspiro[4.5]decan-8-amine. These compounds are synthesized under various conditions, yielding derivatives with potential applications in pharmaceutical and chemical industries. The process boasts advantages such as short reaction times and wide substrate scope (Qinghua Meng et al., 2017).
Environmental Applications: Removal of Carcinogenic Substances
A study explored the use of a derivative of N,N-Dimethyl-1,4-dioxaspiro[4.5]decan-8-amine for environmental purposes, specifically in removing carcinogenic azo dyes and aromatic amines from water. This application demonstrates its potential in environmental protection and water treatment processes (E. Akceylan, M. Bahadir, M. Yılmaz, 2009).
Safety and Hazards
“N,N-Dimethyl-1,4-dioxaspiro[4.5]decan-8-amine” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective equipment, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
N,N-dimethyl-1,4-dioxaspiro[4.5]decan-8-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-11(2)9-3-5-10(6-4-9)12-7-8-13-10/h9H,3-8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJFJEQJSOHNDEA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCC2(CC1)OCCO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60326955 | |
Record name | N,N-Dimethyl-1,4-dioxaspiro[4.5]decan-8-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60326955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Dimethyl-1,4-dioxaspiro[4.5]decan-8-amine | |
CAS RN |
176661-76-0 | |
Record name | N,N-Dimethyl-1,4-dioxaspiro[4.5]decan-8-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60326955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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